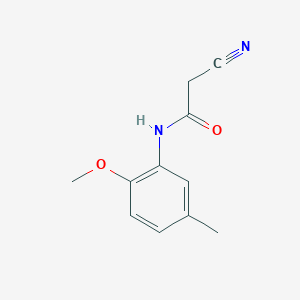

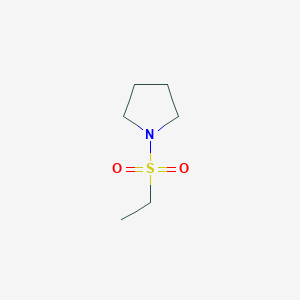

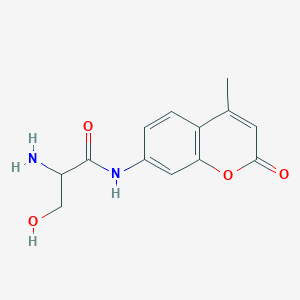

![molecular formula C16H20N2O2S B1335296 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 588692-33-5](/img/structure/B1335296.png)

2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 2-aminothiophene, which is a core structure for various pharmacologically active compounds. The specific compound mentioned includes a hexahydrocycloocta[b]thiophene ring system, which is a saturated eight-membered ring containing a sulfur atom, and a carboxamide functional group, indicating its potential as a bioactive molecule .

Synthesis Analysis

The synthesis of related 2-aminothiophene derivatives typically involves the Gewald synthesis, a multistep reaction that allows for the introduction of various substituents into the thiophene core . The synthesis of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes has been explored, with variations in the substituents leading to different biological activities . The synthesis of these compounds is crucial for the development of new pharmacological agents.

Molecular Structure Analysis

The molecular structure of 2-aminothiophene derivatives is characterized by the presence of an amino group and a carboxamide or carboxylate group attached to the thiophene ring. The structure-activity relationships (SAR) of these compounds have been studied, revealing that specific substitutions at various positions on the thiophene ring can significantly affect their biological activity . The presence of a furylmethyl group in the compound of interest suggests a potential for unique interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 2-aminothiophene derivatives is influenced by the presence of amino and carboxamide groups. These functional groups can participate in various chemical reactions, potentially leading to the formation of new bonds and the introduction of additional substituents. The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are determined by their molecular structure. The presence of the hexahydrocycloocta[b]thiophene ring system is likely to confer a certain degree of lipophilicity, which can influence the compound's solubility, stability, and ability to cross biological membranes . The carboxamide group can engage in hydrogen bonding, affecting the compound's solubility and interaction with biological targets .

Relevant Case Studies

Several studies have evaluated the biological activities of 2-aminothiophene derivatives. For instance, some derivatives have been found to act as allosteric enhancers at the adenosine A1 receptor, with potential applications in the treatment of various conditions . Other studies have reported the antimicrobial activity of these compounds, as well as their potential as antiarrhythmic, serotonin antagonist, and antianxiety agents . These case studies highlight the therapeutic potential of 2-aminothiophene derivatives and the importance of understanding their structure-activity relationships.

Applications De Recherche Scientifique

Antimycobacterial Properties

One of the notable applications of compounds related to 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is in antimycobacterial therapy. A study synthesized derivatives of this compound, evaluating their efficacy against Mycobacterium tuberculosis. One derivative showed significant potency against M. tuberculosis, outperforming established drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).

Antibiotic and Antibacterial Drugs

Another research focus involves the synthesis of new antibiotic and antibacterial drugs. Derivatives of this compound have been studied for their potential as antibiotics against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Anti-Inflammatory and Antioxidant Activities

Additionally, the acid chloride derivatives of this compound have been explored for their anti-inflammatory and antioxidant properties, showing comparable activity to ibuprofen and ascorbic acid (Kumar et al., 2008).

Neuropharmacological Activities

Studies also extend to neuropharmacology, where novel thiophene derivatives synthesized from this compound were tested for antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating significant efficacy (Amr et al., 2010).

Allosteric Modulation of Adenosine Receptors

The compound's derivatives have been evaluated as allosteric modulators of adenosine receptors, offering insights into their structural-activity relationships and potential therapeutic applications (Nikolakopoulos et al., 2006).

Gewald Reaction and Chemical Synthesis

Moreover, the Gewald reaction, a method for synthesizing thiophene derivatives, has been employed to create compounds related to 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide for various research purposes (Abaee & Cheraghi, 2013).

Orientations Futures

Thiophene derivatives have been the focus of many researchers due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring the biological activities and potential applications of “2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide”.

Propriétés

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c17-15-14(16(19)18-10-11-6-5-9-20-11)12-7-3-1-2-4-8-13(12)21-15/h5-6,9H,1-4,7-8,10,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHYTIKRNCXJNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

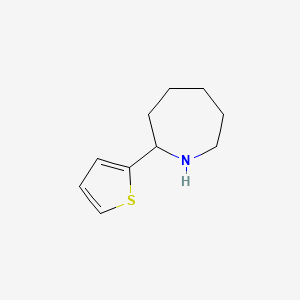

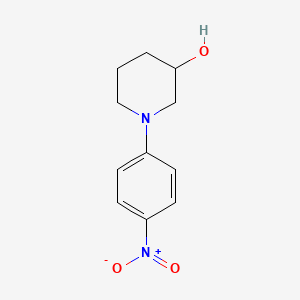

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)

![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)

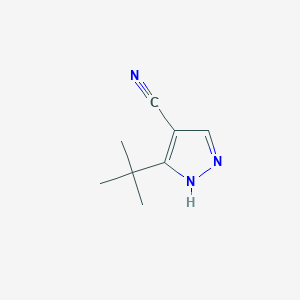

![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)